molecular formula C13H8N2O4 B2850191 N-(3-ethynylphenyl)-5-nitrofuran-2-carboxamide CAS No. 664303-07-5

N-(3-ethynylphenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B2850191
CAS No.: 664303-07-5
M. Wt: 256.217
InChI Key: OYTGIQNWDDYRHS-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)-5-nitrofuran-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a furan ring substituted with a nitro group and a carboxamide group, along with an ethynylphenyl moiety. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)-5-nitrofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the furan ring.

    Carboxylation: Formation of the carboxamide group.

    Ethynylation: Addition of the ethynyl group to the phenyl ring.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, amide formation conditions for carboxylation, and palladium-catalyzed coupling reactions for ethynylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-ethynylphenyl)-5-nitrofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The ethynyl group can also participate in covalent bonding with target proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine: Known for its use as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.

    N-(3-ethynylphenyl)acetamide: Studied for its potential biological activities.

Uniqueness

N-(3-ethynylphenyl)-5-nitrofuran-2-carboxamide is unique due to its combination of a nitrofuran moiety with an ethynylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(3-ethynylphenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O4/c1-2-9-4-3-5-10(8-9)14-13(16)11-6-7-12(19-11)15(17)18/h1,3-8H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTGIQNWDDYRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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